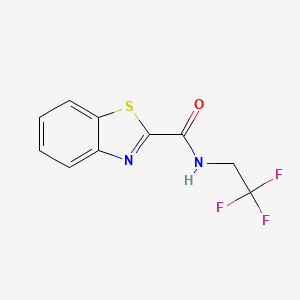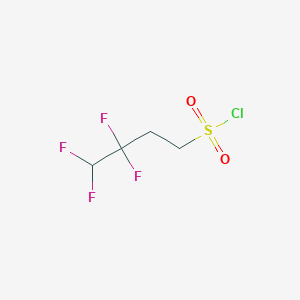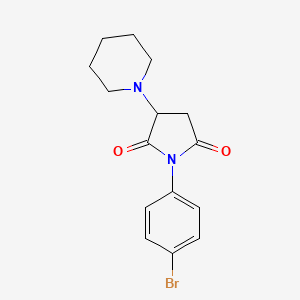
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as MI-2, is a small molecule inhibitor that targets the MDM2-p53 protein-protein interaction. It has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent.
Wirkmechanismus
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide targets the MDM2-p53 protein-protein interaction, which is important for the regulation of the p53 pathway. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor suppressor function. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide binds to the hydrophobic pocket of MDM2, disrupting the protein-protein interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in various animal models. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various cancer cell lines and has shown promising results as a potential therapeutic agent. However, 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide research. One direction is to develop more potent and selective MDM2 inhibitors that can overcome the limitations of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide. Another direction is to explore the potential of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide as a combination therapy with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide for cancer therapy. Finally, the potential of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.
Synthesemethoden
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide can be synthesized using a multi-step process starting with the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-methylthiazole-2-amine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-bromoacetyl chloride to form the final product, 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has been extensively studied in various cancer cell lines and has shown promising results as a potential therapeutic agent. It has been shown to induce apoptosis in cancer cells by disrupting the MDM2-p53 protein-protein interaction, leading to the activation of the p53 pathway. 2-(1-methyl-1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide has also been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-9-20-15(16-10)17-14(19)7-11-8-18(2)13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCPLRHOMSTZBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile](/img/structure/B2420565.png)

![6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2420569.png)

![N-benzyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2420575.png)
![N-(3-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2420576.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)

